6-Iodo-4-nitropyridine-2-carbaldehyde
Description
6-Iodo-4-nitropyridine-2-carbaldehyde is a halogenated pyridine derivative characterized by a nitro group at the 4-position, an aldehyde group at the 2-position, and an iodine substituent at the 6-position of the pyridine ring. This compound’s structure combines strong electron-withdrawing groups (nitro and aldehyde) with a heavy halogen (iodine), making it a unique candidate for studying electronic effects in heterocyclic chemistry.
Properties
Molecular Formula |
C6H3IN2O3 |
|---|---|
Molecular Weight |
278.00 g/mol |
IUPAC Name |
6-iodo-4-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3IN2O3/c7-6-2-5(9(11)12)1-4(3-10)8-6/h1-3H |
InChI Key |
LKMYTYGWQBDQMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)I)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-4-nitropyridine-2-carbaldehyde typically involves the nitration of 6-iodopyridine followed by formylation. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The formylation step often employs Vilsmeier-Haack reaction conditions, where the nitrated pyridine is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-4-nitropyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Reduction: Hydrogen gas, palladium on carbon, or chemical reductants like tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 6-Iodo-4-aminopyridine-2-carbaldehyde.
Oxidation: 6-Iodo-4-nitropyridine-2-carboxylic acid.
Scientific Research Applications
6-Iodo-4-nitropyridine-2-carbaldehyde has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Iodo-4-nitropyridine-2-carbaldehyde largely depends on the specific reactions it undergoes and the context in which it is used. For instance, in biological systems, its derivatives may interact with specific enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 6-Iodo-4-nitropyridine-2-carbaldehyde, we compare it structurally and functionally with analogous pyridine derivatives (Table 1).
Table 1: Key Properties of this compound and Analogues
Structural and Functional Analysis
Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro and aldehyde groups in this compound create a highly electron-deficient pyridine ring, enhancing its susceptibility to nucleophilic aromatic substitution compared to analogues like 2-Chloro-6-methylpyrimidine-4-carboxylic acid, which lacks EWGs in key positions .
Reactivity: The aldehyde group in this compound allows for condensation reactions (e.g., forming Schiff bases), a feature shared with 4-Nitro-2-pyridinecarbaldehyde. However, iodine’s leaving-group ability may facilitate Suzuki-Miyaura coupling, a pathway less accessible in non-halogenated analogues.
Applications :
- Unlike 2-Chloro-6-methylpyrimidine-4-carboxylic acid (used in pharmaceutical intermediates ), this compound’s iodine atom and aldehyde group make it more suitable for metal-organic frameworks (MOFs) or radiopharmaceuticals.
Stability :
- Nitro groups generally reduce thermal stability. However, iodine’s lower electronegativity compared to chlorine or bromine may mitigate hydrolysis risks in aqueous environments, contrasting with 6-Bromo-4-nitropyridine-2-carboxylic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
